Structural Differentiation: Unique (1R,2S) Stereochemistry vs. Scopoletin and Angelol I
This compound's defining feature is its (1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl side chain. In contrast, the co-occurring coumarin scopoletin (CAS 92-61-5) possesses a simple 7-hydroxy-6-methoxy substitution, and angelol I features an angeloyl ester group at a similar position [1]. The stereochemistry and functional group arrangement of the target compound result in a distinct set of NMR spectroscopic signatures, including specific 1H and 13C chemical shifts that are not shared by its analogs [1]. This unambiguous spectral fingerprint is essential for identification and quantification in complex matrices.
| Evidence Dimension | Structural features (Stereochemistry and Functional Groups) |
|---|---|
| Target Compound Data | Possesses (1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl side chain; 7-methoxy group [1]. |
| Comparator Or Baseline | Scopoletin: 7-hydroxy-6-methoxy substitution; Angelol I: 6-(1-angeloyloxy-2,3-dihydroxy-3-methylbutyl)-7-methoxycoumarin [1]. |
| Quantified Difference | Unique stereochemical configuration (1R,2S) and presence of a tertiary alcohol group not found in scopoletin; ester vs. ether linkage difference compared to angelol I. |
| Conditions | Structural elucidation by NMR (1H and 13C) and mass spectrometry [1]. |
Why This Matters
For researchers requiring a specific molecular probe or reference standard, only this compound provides the exact stereochemical and functional group arrangement, ensuring experimental reproducibility and data comparability.
- [1] Kwon YS, Shin SJ, Kim MJ, Kim CM. A new coumarin from the stem of Angelica dahurica. Arch Pharm Res. 2002 Feb;25(1):53-6. DOI: 10.1007/BF02975261. View Source
